(R)-3,3'-Di([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol
CAS No.:
Cat. No.: VC13754527
Molecular Formula: C44H38O2
Molecular Weight: 598.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C44H38O2 |
|---|---|
| Molecular Weight | 598.8 g/mol |
| IUPAC Name | 1-[2-hydroxy-3-(4-phenylphenyl)-5,6,7,8-tetrahydronaphthalen-1-yl]-3-(4-phenylphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol |
| Standard InChI | InChI=1S/C44H38O2/c45-43-39(33-23-19-31(20-24-33)29-11-3-1-4-12-29)27-35-15-7-9-17-37(35)41(43)42-38-18-10-8-16-36(38)28-40(44(42)46)34-25-21-32(22-26-34)30-13-5-2-6-14-30/h1-6,11-14,19-28,45-46H,7-10,15-18H2 |
| Standard InChI Key | ZVKPRFJQGAVZQO-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C(=C(C=C2C1)C3=CC=C(C=C3)C4=CC=CC=C4)O)C5=C6CCCCC6=CC(=C5O)C7=CC=C(C=C7)C8=CC=CC=C8 |
| Canonical SMILES | C1CCC2=C(C(=C(C=C2C1)C3=CC=C(C=C3)C4=CC=CC=C4)O)C5=C6CCCCC6=CC(=C5O)C7=CC=C(C=C7)C8=CC=CC=C8 |
Introduction
(R)-3,3'-Di([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol is a complex organic compound with the CAS number 878049-66-2. It is characterized by its molecular formula and a molecular weight of 598.77 g/mol . This compound belongs to the class of binaphthalene derivatives, which are known for their chiral properties and applications in asymmetric synthesis.
Safety Information
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Signal Word: Warning
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Hazard Statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation)
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Precautionary Statements: P261 (avoid breathing dust), P280 (wear protective gloves/eye protection), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), P302+P352 (if on skin, wash with plenty of soap and water), P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing) .
Synthesis and Applications
The synthesis of this compound typically involves complex organic reactions, often requiring chiral catalysts or starting materials to achieve the desired stereochemistry. Binaphthalene derivatives are widely used in asymmetric catalysis due to their ability to form chiral complexes with metals, which can catalyze various organic reactions with high enantioselectivity.
Availability and Commercial Use
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